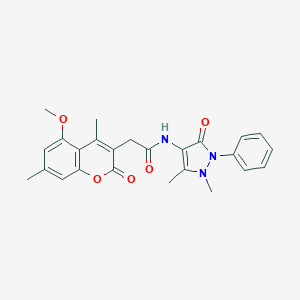![molecular formula C29H28N2O3 B258035 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B258035.png)
9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound that belongs to the class of oxazinones. It has been synthesized by several methods and is used in scientific research for its potential biological activities.
Wirkmechanismus
The exact mechanism of action of 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or receptors involved in the development and progression of diseases such as cancer and HIV.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. It has been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in vitro. It has also been reported to inhibit the replication of HIV in vitro. In addition, the compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several advantages for lab experiments. It is readily available and can be synthesized by several methods. It has been extensively studied for its potential biological activities and has shown promising results in vitro. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well documented.
Zukünftige Richtungen
There are several future directions for the research on 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of diseases such as cancer and HIV. Additionally, more research is needed to determine its potential side effects and toxicity in vivo. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported in the literature by several methods. One of the most commonly used methods involves the reaction of 4-hydroxycoumarin with benzylpiperidine and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
The compound 9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been found to exhibit potential biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Eigenschaften
Produktname |
9-(1-benzyl-4-piperidinyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
|---|---|
Molekularformel |
C29H28N2O3 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
9-(1-benzylpiperidin-4-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C29H28N2O3/c32-28-17-25(22-9-5-2-6-10-22)24-11-12-27-26(29(24)34-28)19-31(20-33-27)23-13-15-30(16-14-23)18-21-7-3-1-4-8-21/h1-12,17,23H,13-16,18-20H2 |
InChI-Schlüssel |
VQNUXTZGOFKWBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Kanonische SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)
![N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B258015.png)
![2-{[3-cyano-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B258027.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-4-({[(4-methylphenyl)sulfonyl]amino}methyl)cyclohexanecarboxamide](/img/structure/B258028.png)
![N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine](/img/structure/B258039.png)
